molecular formula C6H4F2N4 B2457792 4-(Azidomethyl)-2,3-difluoropyridine CAS No. 2352852-05-0

4-(Azidomethyl)-2,3-difluoropyridine

Cat. No.: B2457792
CAS No.: 2352852-05-0
M. Wt: 170.123
InChI Key: DSGIHSYQIAWVAC-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2,3-difluoropyridine is an organic compound characterized by the presence of an azido group attached to a pyridine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2,3-difluoropyridine typically involves the reaction of 2,3-difluoropyridine with an azidomethylating agent. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction parameters to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2,3-difluoropyridine involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in various biochemical applications. The compound’s reactivity with nucleophiles and its ability to form covalent bonds with biomolecules make it valuable in bioconjugation and drug development .

Comparison with Similar Compounds

  • 4-(Azidomethyl)-2,3-difluorobenzene
  • 4-(Azidomethyl)-2,3-difluoropyrimidine
  • 4-(Azidomethyl)-2,3-difluoropyridazine

Comparison: 4-(Azidomethyl)-2,3-difluoropyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene or other heterocycles. This uniqueness makes it particularly useful in the synthesis of nitrogen-containing heterocycles and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

4-(azidomethyl)-2,3-difluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4/c7-5-4(3-11-12-9)1-2-10-6(5)8/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGIHSYQIAWVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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